molecular formula C30H30FN5O5S B2691494 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 389071-36-7

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2691494
CAS No.: 389071-36-7
M. Wt: 591.66
InChI Key: MVULRWDBDICQSB-UHFFFAOYSA-N
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Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a useful research compound. Its molecular formula is C30H30FN5O5S and its molecular weight is 591.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Compounds structurally related to the queried molecule have been the subject of extensive synthetic and chemical characterization efforts. For example, researchers have developed practical and scalable synthetic routes for compounds with complex structures including dihydroquinolinyl and triazolyl motifs, indicating the chemical interest in such compounds for further medicinal and material science applications (Yoshida et al., 2014). The development of these synthetic strategies highlights the potential of such compounds in various scientific research applications, from materials science to drug discovery.

Biological Evaluation and Therapeutic Potential

Related compounds have been evaluated for their biological activity, demonstrating significant therapeutic potential. For instance, compounds with dihydroquinolinone and triazolone moieties have been investigated for their anticancer properties, offering insights into the development of novel chemotherapeutic agents (Al-Suwaidan et al., 2016). This suggests that the compound could be of interest in the context of cancer research, given its structural similarities to these biologically active molecules.

Antimicrobial Activity

Several studies have focused on the antimicrobial activity of compounds bearing quinazolinone and triazole derivatives, indicating their potential as antibacterial and antifungal agents (Yurttaş et al., 2020). The exploration of such compounds for antimicrobial applications underscores the broader relevance of this chemical class in addressing resistant microbial strains.

Molecular Docking and Drug Design

The compound's structural complexity, involving dihydroquinolinyl and triazolyl groups, aligns with research trends in drug design, where molecular docking studies are employed to predict the interaction between such molecules and biological targets. For example, compounds with quinazolinone derivatives have been assessed for their potential as inhibitors for various kinases, a key area in the development of targeted cancer therapies (Riadi et al., 2021). This highlights the relevance of structural motifs present in the queried compound for drug development efforts.

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30FN5O5S/c1-39-24-15-20(16-25(40-2)28(24)41-3)29(38)32-17-26-33-34-30(36(26)22-12-10-21(31)11-13-22)42-18-27(37)35-14-6-8-19-7-4-5-9-23(19)35/h4-5,7,9-13,15-16H,6,8,14,17-18H2,1-3H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVULRWDBDICQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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